molecular formula C21H28N2 B14335021 N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine CAS No. 110328-64-8

N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine

Katalognummer: B14335021
CAS-Nummer: 110328-64-8
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: UGHSSUCAMRHIJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 5 of the fluorene ring, which contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N4,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis and material science.

Eigenschaften

CAS-Nummer

110328-64-8

Molekularformel

C21H28N2

Molekulargewicht

308.5 g/mol

IUPAC-Name

4-N,4-N,5-N,5-N-tetraethyl-9H-fluorene-4,5-diamine

InChI

InChI=1S/C21H28N2/c1-5-22(6-2)18-13-9-11-16-15-17-12-10-14-19(21(17)20(16)18)23(7-3)8-4/h9-14H,5-8,15H2,1-4H3

InChI-Schlüssel

UGHSSUCAMRHIJT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=CC2=C1C3=C(C2)C=CC=C3N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.